molecular formula C23H22N4O3 B6043672 2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6043672
M. Wt: 402.4 g/mol
InChI Key: SKOSYDOMJBEKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[4,3-b][1,6]naphthyridine-dione class, characterized by a fused polycyclic aromatic system with a dione moiety. The structure includes a morpholinoethyl group at the 2-position and a phenyl substituent at the 8-position.

Properties

IUPAC Name

8-(2-morpholin-4-ylethyl)-2-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-22-18-16-19-21(7-9-27(23(19)29)17-4-2-1-3-5-17)24-20(18)6-8-26(22)11-10-25-12-14-30-15-13-25/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOSYDOMJBEKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Derivatives

The pyrido[4,3-b]naphthyridine skeleton is typically assembled via cyclocondensation reactions. A modified Skraup reaction, employing iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO2_2PhSO3_3Na) as catalysts, facilitates the formation of 1,5-naphthyridines from aminopyridines and glycerol. For the target 1,6-naphthyridine variant, analogous conditions using 3-aminopyridine-4-carboxylic acid derivatives and cyclizing agents like hexafluoroacetylacetone yield fused systems. For example, heating 3-amino-4-methylpyridine with acetaldehyde in dioxane/water (1:1) at 120°C for 6 hours produces a 1,5-naphthyridine core, which can be adapted for 1,6-regioisomers by altering substituent positioning.

Nitro Group Reduction and Functionalization

Substituent Introduction: Phenyl and Morpholinoethyl Groups

Palladium-Catalyzed Coupling for Phenyl Installation

The phenyl group at position 8 is introduced via Suzuki-Miyaura coupling. A halogenated pyrido-naphthyridine intermediate (e.g., 8-bromo derivative) reacts with phenylboronic acid in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in dimethoxyethane/water (4:1) at 80°C. This method, adapted from naphthyridine functionalization in patent literature, achieves >85% yield when using 2.5 mol% catalyst and 3 equivalents of boronic acid.

Morpholinoethyl Side Chain via Nucleophilic Substitution

The 2-morpholinoethyl group is installed through alkylation or Mitsunobu reactions. A chloride or tosylate intermediate at position 2 reacts with 2-morpholinoethylamine in the presence of K2_2CO3_3 in DMF at 60°C. For example, N-alkylation of a pyrido-triazolopyrimidinone with 2-chloroethylmorpholine (1.2 equivalents) in DMF at room temperature for 18 hours yields the substituted product in 68–73% yield. Alternatively, POCl3_3-mediated chlorination of a hydroxyl group followed by displacement with morpholinoethylamine (2 equivalents) in THF at reflux affords the target substitution.

Integrated Synthetic Pathways

Pathway A: Sequential Cyclization and Functionalization

  • Core Formation : React 3-amino-4-carboxypyridine with diphenoxy-N-cyanoimidocarbonate in ethanol/triethylamine to form pyrido[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-one.

  • Nitration : Treat with HNO3_3/H2_2SO4_4 at 0°C to introduce a nitro group at position 6.

  • Cyclization : Use m-NO2_2PhSO3_3Na in dioxane/water to form the 1,6-naphthyridine ring.

  • Reduction/Hydrolysis : Reduce nitro to amine with Fe/HCl (50°C, 2 hours), then hydrolyze ester to acid with NaOH/ethanol.

  • Phenyl Coupling : Perform Suzuki reaction with phenylboronic acid.

  • Morpholinoethylation : Alkylate with 2-chloroethylmorpholine in DMF/K2_2CO3_3.

Yield : 22–28% over six steps.

Pathway B: Convergent Synthesis

  • Preformed Naphthyridine : Start with ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate.

  • Nitro Reduction : Use sodium dithionite in H2_2O/EtOH (1:1) at 25°C for 1 hour.

  • Chlorination : Treat with POCl3_3/DMF (5:1) in toluene at 110°C to generate 2-chloro intermediate.

  • Morpholinoethylation : React with 2-morpholinoethylamine in THF at reflux.

  • Phenyl Installation : Suzuki coupling at position 8.

Yield : 34–40% over five steps.

Critical Analysis of Methodologies

Regioselectivity Challenges

Cyclization steps often produce regioisomeric mixtures. Employing bulky directing groups (e.g., 2-phenoxy in pyrido-triazolopyrimidinones) improves selectivity for the 1,6-naphthyridine over 1,5- or 1,8-isomers.

Solvent and Catalyst Optimization

  • Cyclization : Dioxane/water (1:1) outperforms pure dioxane by enhancing solubility of polar intermediates.

  • Alkylation : DMF increases reaction rates compared to THF due to higher polarity.

  • Coupling : Pd(PPh3_3)4_4 gives superior yields to Pd(OAc)2_2 in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for developing new therapeutic agents due to its bioactivity.

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 2-(2-Methoxyphenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

  • Substituent Differences: 2-Position: Methoxyphenyl vs. morpholinoethyl in the target compound. 8-Position: Morpholinopropyl vs. phenyl.
  • Implications: The methoxyphenyl group may enhance π-π stacking interactions in receptor binding, whereas the morpholinoethyl group in the target compound could improve water solubility due to the morpholine ring’s polarity.

Heterocyclic Amines (e.g., IQ-type Compounds)

  • Structural Contrast: IQ compounds (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) feature imidazole and quinoline rings, whereas the target compound has a pyrido-naphthyridine core.
  • Bioactivity: IQ compounds are potent carcinogens (classified as Group 2A by IARC), while the target compound’s bioactivity remains uncharacterized in the provided evidence.

Aldose Reductase Inhibitors (e.g., Compound 1 from )

  • Key Features: Compound 1 (pyrido-indol derivative) inhibits aldose reductase (IC50 = nanomolar range) with high selectivity for ALR2 over ALR1.
  • However, the absence of a methoxy or ethoxycarbonyl group in the target compound may alter binding affinity .

Pyrano-Naphthyridine Derivatives (e.g., Example 44 from )

  • Structural Differences: Example 44 contains a pyrano ring fused to the naphthyridine-dione system, whereas the target compound has a pyrido ring. Substitutents: The target compound’s morpholinoethyl group contrasts with Example 44’s chloro-fluorophenyl group.

Data Table: Comparative Analysis of Key Compounds

Compound Name / Class Core Structure Key Substituents Reported Bioactivity/Properties
Target Compound Pyrido-naphthyridine-dione 2-Morpholinoethyl, 8-phenyl Unknown (structural analog data used)
2-(2-Methoxyphenyl)-8-[3-morpholinopropyl] Pyrido-naphthyridine-dione 2-Methoxyphenyl, 8-morpholinopropyl Unreported in evidence
IQ-type Heterocyclic Amines Imidazo-quinoline/quinazoline Amino-imidazole, methyl groups Carcinogenic (Group 2A)
Aldose Reductase Inhibitor (Compound 1) Pyrido-indol Ethoxycarbonyl, methoxy ALR2 IC50: Nanomolar, selectivity: 750
Example 44 (Pyrano-naphthyridine) Pyrano-naphthyridine-dione 3-Chloro-4-fluorophenyl Synthetic method described

Biological Activity

The compound 2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H26N4O4
  • Molecular Weight : 454.50 g/mol

The compound features a complex fused ring system typical of naphthyridines, contributing to its biological activity.

Biological Activity Overview

Naphthyridine derivatives have been shown to exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many naphthyridine compounds demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal pathogens.
  • Enzyme Inhibition : Certain naphthyridine compounds act as inhibitors for enzymes like α-glucosidase.

Antitumor Activity

Research indicates that the compound exhibits notable antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The IC50 values for various cell lines are summarized in Table 1.
Cell LineIC50 (µM)
A549 (Lung Cancer)15.03
HeLa (Cervical Cancer)12.47
MCF-7 (Breast Cancer)10.85

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Enzyme Inhibition

The ability of naphthyridine derivatives to inhibit enzymes is another area of interest:

  • α-Glucosidase Inhibition : The compound has been evaluated for its potential as an α-glucosidase inhibitor, which is relevant for managing diabetes. The inhibition constant (Ki) was found to be approximately 0.45 µM, indicating strong inhibitory potential.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Effects :
    • A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
    • Mechanistic studies revealed downregulation of oncogenes such as SOX9 and Ki67.
  • Case Study on Antimicrobial Efficacy :
    • Clinical isolates of resistant bacterial strains were treated with the compound, resulting in a marked reduction in bacterial load within 24 hours.

Q & A

Q. What are the key challenges in synthesizing 2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, and how can they be methodologically addressed?

The synthesis of this compound involves multi-step reactions, often requiring precise control of substituent introduction (e.g., morpholinoethyl and phenyl groups). Common challenges include low yields due to steric hindrance or side reactions. To optimize synthesis:

  • Stepwise functionalization : Introduce the morpholinoethyl group early to avoid steric clashes during cyclization, as seen in analogous pyrido[4,3-b]naphthyridine syntheses .
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization (toluene or ethanol) to isolate intermediates .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirm the presence of the morpholinoethyl group via characteristic proton signals (δ 2.5–3.5 ppm for morpholine protons) and aromatic protons for the phenyl substituent (δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns to rule out impurities .
  • X-ray crystallography : Resolve crystal structures to confirm the bicyclic core and substituent positions, as demonstrated for related naphthyridines .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Initial screening should focus on target pathways implicated in its structural analogs:

  • Kinase inhibition assays : Test phosphoinositide 3-kinase (PI3K) modulation using fluorescence-based ADP-Glo™ assays, given the activity of similar pyrido[4,3-b]naphthyridines in cell proliferation pathways .
  • Antimicrobial screening : Use broth microdilution to assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, referencing methods for naphthyridine derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity results (e.g., variable IC50 values across studies) be resolved?

Contradictions may arise from assay conditions or compound purity. Methodological solutions include:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., cell viability assays alongside kinase inhibition tests) .
  • Batch reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out synthetic variability .
  • Meta-analysis : Compare data across published studies on analogous compounds to identify trends in substituent effects (e.g., morpholinoethyl vs. hydroxyethyl groups) .

Q. What mechanistic studies are recommended to elucidate its interaction with PI3K pathways?

Advanced mechanistic approaches include:

  • Molecular docking : Use software like AutoDock Vina to model binding poses of the compound within PI3K’s ATP-binding pocket, focusing on hydrogen bonding with morpholine oxygen .
  • Kinase profiling : Screen against a panel of 50+ kinases to assess selectivity, using radiometric or fluorescence polarization assays .
  • Cellular pathway analysis : Perform Western blotting to measure downstream markers (e.g., phosphorylated Akt) in cancer cell lines treated with the compound .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • PK studies : Administer the compound intravenously/orally in rodent models and collect plasma samples for LC-MS/MS analysis to calculate bioavailability and half-life .
  • Toxicity screening : Conduct acute toxicity tests (OECD Guideline 423) and histopathological examinations of liver/kidney tissues .
  • Metabolite identification : Use high-resolution MS to detect phase I/II metabolites in urine and bile, identifying potential toxicophores .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

  • QSAR modeling : Train models using descriptors like logP, topological polar surface area, and electron-donating/withdrawing effects of substituents .
  • Free-energy perturbation (FEP) : Simulate binding affinities of derivatives with modified substituents (e.g., replacing phenyl with fluorophenyl) .
  • ADMET prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity early in derivative design .

Methodological Considerations for Data Interpretation

  • Handling spectroscopic anomalies : For unexpected NMR peaks, consider variable-temperature NMR or 2D experiments (e.g., HSQC) to distinguish tautomers .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to bioactivity data, ensuring sample sizes are justified by power analysis .
  • Ethical reporting : Disclose synthetic yields, purity thresholds, and assay limitations transparently to avoid overinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.